molecular formula C15H11N5O3S B2391420 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one CAS No. 2194903-80-3

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one

Cat. No.: B2391420
CAS No.: 2194903-80-3
M. Wt: 341.35
InChI Key: PJCOOLHCYNFCSM-UHFFFAOYSA-N
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Description

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is a complex organic compound that features multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include substituted pyridines, thiophenes, and oxadiazoles. Key steps in the synthesis may involve:

    Formation of the oxadiazole rings: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Coupling reactions: The thiophene and oxadiazole moieties can be introduced through coupling reactions such as Suzuki or Stille coupling.

    Final assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects, making it a candidate for drug development.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic, optical, or mechanical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    3-(1,2,4-oxadiazol-5-yl)pyridine: A simpler analog that lacks the thiophene and additional oxadiazole moieties.

    Thiophene-2-carboxylic acid: A related compound that features the thiophene ring but lacks the oxadiazole and pyridine components.

    1,2,4-Oxadiazole derivatives: A broad class of compounds that share the oxadiazole ring but differ in their substituents and overall structure.

Uniqueness

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyridin-2(1H)-one is unique due to its combination of multiple heterocyclic rings, which can confer distinct electronic, steric, and chemical properties. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications in various fields.

Properties

IUPAC Name

3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O3S/c1-9-16-14(23-18-9)10-4-2-6-20(15(10)21)8-12-17-13(19-22-12)11-5-3-7-24-11/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCOOLHCYNFCSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN(C2=O)CC3=NC(=NO3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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